molecular formula C10H6Br2F3N3 B6362128 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole CAS No. 1240571-69-0

3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

Cat. No.: B6362128
CAS No.: 1240571-69-0
M. Wt: 384.98 g/mol
InChI Key: GOUGBZOMZWFVNX-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with bromine atoms at positions 3 and 5, and a trifluoromethylphenylmethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Substitution with Trifluoromethylphenylmethyl Group: The final step involves the substitution of the triazole ring with a trifluoromethylphenylmethyl group, which can be accomplished through a nucleophilic substitution reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the triazole ring or the substituents.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

    Coupling: Palladium catalysts, boronic acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.

Scientific Research Applications

3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart unique properties, such as enhanced thermal stability or chemical resistance.

    Biological Studies: The compound can be used in studies investigating its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the trifluoromethylphenylmethyl group, which may result in different chemical and biological properties.

    1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole:

Uniqueness

3,5-Dibromo-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the trifluoromethylphenylmethyl group. This combination of substituents can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dibromo-1-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-3-1-2-4-7(6)10(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUGBZOMZWFVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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